

# Application Notes and Protocols for ML138 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ML138   |           |
| Cat. No.:            | B560470 | Get Quote |

**ML138** is a selective kappa opioid receptor (KOR) agonist. Limited in vivo data for **ML138** in mouse models is publicly available. The information provided below is based on a study of a closely related compound, UNC9995, which has been used in mouse models of depression. Researchers should exercise caution and conduct dose-response studies to determine the optimal dosage for their specific mouse model and experimental conditions.

## Introduction

**ML138** is a potent and selective agonist for the kappa opioid receptor (KOR). KORs are G protein-coupled receptors widely expressed in the central nervous system and peripheral tissues. Activation of KORs has been implicated in a variety of physiological processes, including pain perception, mood, and addiction. As a selective KOR agonist, **ML138** is a valuable tool for investigating the in vivo functions of this receptor system.

These application notes provide a summary of the available in vivo dosage information for a closely related compound, UNC9995, and general protocols for its administration in mouse models.

## **Quantitative Data Summary**

The following table summarizes the dosage and administration details from a study utilizing the β-arrestin-2-biased Dopamine D2 receptor (Drd2) agonist UNC9995, a compound structurally related to **ML138**, in mouse models of depression.[1][2]



| Compound | Mouse<br>Model                           | Dosage      | Administrat<br>ion Route   | Frequency  | Reference |
|----------|------------------------------------------|-------------|----------------------------|------------|-----------|
| UNC9995  | Chronic Social Defeat Stress (CSDS)      | 2 mg/kg/day | Intraperitonea<br>I (i.p.) | Once a day | [1]       |
| UNC9995  | Chronic Unpredictable Mild Stress (CUMS) | 2 mg/kg/day | Intraperitonea<br>I (i.p.) | Once a day | [1]       |

# Experimental Protocols Drug Formulation and Preparation

For in vivo administration, a proper formulation of **ML138** is crucial. While specific solubility information for in vivo formulations of **ML138** is not detailed in the available literature, a common approach for similar small molecules involves the use of a vehicle composed of a mixture of solvents to ensure solubility and stability.

#### Example Vehicle Formulation:

- Dimethyl sulfoxide (DMSO): To initially dissolve the compound.
- PEG 300 (Polyethylene glycol 300): To improve solubility.
- Tween 80 (Polysorbate 80): As a surfactant to aid in creating a stable emulsion.
- Saline or Phosphate-Buffered Saline (PBS): As the final diluent to achieve the desired concentration and ensure physiological compatibility.

#### Protocol for Formulation (Example):

- Weigh the required amount of ML138 powder.
- Dissolve the ML138 in a small volume of DMSO.



- Add PEG 300 and Tween 80 to the DMSO/ML138 mixture and vortex thoroughly.
- Slowly add saline or PBS to the mixture while vortexing to reach the final desired volume and concentration. The final concentration of DMSO should be kept low (typically <5-10%) to minimize potential toxicity.
- Visually inspect the solution to ensure it is clear and free of precipitates before administration.

## Administration Protocol: Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common route for systemic drug administration in mice.

#### Materials:

- ML138 solution (formulated as described above)
- Sterile syringes (e.g., 1 mL)
- Sterile needles (e.g., 27-30 gauge)
- 70% ethanol for disinfection
- Animal scale

#### Procedure:

- Weigh the mouse to accurately calculate the injection volume based on the desired dosage (e.g., in mg/kg).
- Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.
- Tilt the mouse's head downwards at a slight angle.
- Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or other organs.
- Wipe the injection site with 70% ethanol.



- Insert the needle at a 15-30 degree angle into the peritoneal cavity.
- Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
- Slowly inject the calculated volume of the ML138 solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any adverse reactions following the injection.

# Signaling Pathways and Experimental Workflows Kappa Opioid Receptor Signaling Pathway

**ML138**, as a KOR agonist, is expected to activate downstream signaling pathways associated with this receptor. The canonical pathway involves the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.



Click to download full resolution via product page

Caption: **ML138** activates the KOR, leading to downstream signaling events.

## **Experimental Workflow for In Vivo Studies**

A typical workflow for evaluating the effects of **ML138** in a mouse model is depicted below. This workflow can be adapted for various disease models, such as those for pain, depression, or



addiction.



Click to download full resolution via product page



Caption: A generalized workflow for in vivo studies using ML138 in mice.

### Conclusion

The provided information serves as a starting point for researchers interested in using the KOR agonist **ML138** in mouse models. The dosage of 2 mg/kg/day (i.p.) for the related compound UNC9995 in depression models can be considered as a reference point.[1] However, it is imperative to perform dose-response studies and carefully consider the specific experimental context, including the mouse strain, disease model, and desired biological endpoint, to determine the optimal dosage and administration regimen for **ML138**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. β-Arrestin2-biased Drd2 agonist UNC9995 alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Arrestin2-biased Drd2 agonist UNC9995 alleviates astrocyte inflammatory injury via interaction between β-arrestin2 and STAT3 in mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ML138 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560470#recommended-ml138-dosage-for-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com